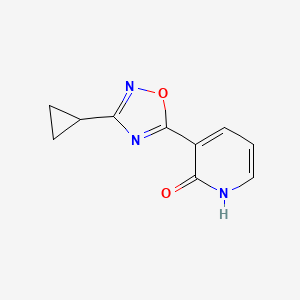

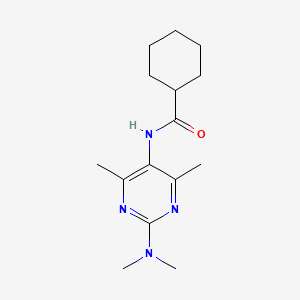

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

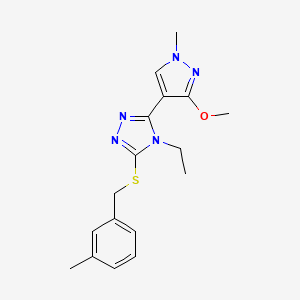

“3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one” is a chemical compound with the empirical formula C10H9N3O2 . It is a solid substance .

Synthesis Analysis

The synthesis pathway for this compound involves the synthesis of the pyridinone ring, followed by the introduction of the oxadiazole and benzyl groups.Molecular Structure Analysis

The molecular structure of this compound includes a pyridinone ring attached to an oxadiazole ring, which is further attached to a cyclopropyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.20 g/mol . It is a solid substance . The exact mass is 364.16477390 g/mol . It has a topological polar surface area of 89.9 Ų .Applications De Recherche Scientifique

Anticancer Potential

Research on oxadiazole derivatives, including structures similar to 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, has demonstrated significant promise in the development of anticancer therapies. For instance, Han-Zhong Zhang et al. (2005) discovered that 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole acts as a novel apoptosis inducer, showing good activity against certain breast and colorectal cancer cell lines. Substitution of the phenyl group with a pyridyl group and a substituted five-member ring at the 5-position was important for activity, highlighting the potential of oxadiazole derivatives as anticancer agents and for understanding their molecular targets, such as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Synthesis and Chemical Studies

The synthesis of oxadiazole derivatives, including those related to 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, involves novel methodologies that contribute to the field of organic chemistry. S. Dolman et al. (2006) reported a facile protocol for the preparation of 2-amino-1,3,4-oxadiazoles, indicating a superior reactivity of thiosemicarbazides in cyclization reactions. This methodology provides a reliable way to prepare a wide range of oxadiazole derivatives, showcasing the versatility and potential applications of these compounds in chemical synthesis (Dolman et al., 2006).

Material Science Applications

Oxadiazole derivatives are not only significant in pharmaceutical research but also play a crucial role in material sciences, particularly in the development of organic light-emitting diodes (OLEDs). Cheng-Hung Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives with high electron mobilities, demonstrating their effectiveness as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent OLEDs. These materials contributed to reduced driving voltages and very high efficiency, indicating the potential of oxadiazole derivatives in enhancing the performance of OLED devices (Shih et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9-7(2-1-5-11-9)10-12-8(13-15-10)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOOBJOLLNYFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[4.4]nonan-4-amine](/img/structure/B2607393.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2607403.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B2607409.png)

![butyl 6-(tert-butyl)-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2607412.png)

![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2607415.png)